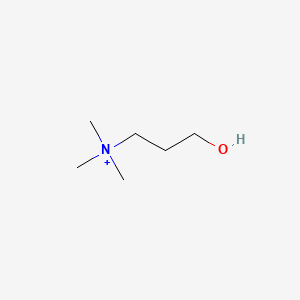
1-decanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-decanoyl-sn-glycero-3-phosphocholine is a chemical compound with the molecular formula C18H38NO7P and a molecular weight of 411.5 g/mol It is a phosphorylcholine derivative, which means it contains a phosphorylcholine group attached to a decyl chain
Preparation Methods
The synthesis of 1-decanoyl-sn-glycero-3-phosphocholine typically involves the reaction of decyl alcohol with phosphorylcholine chloride under specific reaction conditions. The process may require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-decanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-decanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular processes.
Industry: It is used in the production of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-decanoyl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets and pathways. It may interact with cell membranes, affecting their structure and function. It may also interact with enzymes and other proteins, modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
1-decanoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:
1-O-Octylpropanediyl-3-phosphorylcholine: This compound has a shorter octyl chain instead of a decyl chain, which may affect its chemical properties and applications.
1-O-Dodecylpropanediyl-3-phosphorylcholine: This compound has a longer dodecyl chain, which may also influence its properties and uses.
The uniqueness of this compound lies in its specific chain length and the resulting balance of hydrophobic and hydrophilic properties .
Properties
CAS No. |
13757-83-0 |
|---|---|
Molecular Formula |
C18H38NO7P |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(3-decanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3 |
InChI Key |
SECPDKKEUKDCPG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Synonyms |
1-O-decylpropanediyl-3-phosphorylcholine We 205 We-205 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1200067.png)

![8-(Phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid](/img/structure/B1200069.png)



